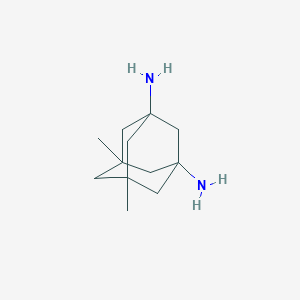
1,7-Diamino-3,5-dimethyladamantane
Cat. No. B106818
Key on ui cas rn:
19385-96-7
M. Wt: 194.32 g/mol
InChI Key: KFINWPLSLFZOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06852889B2
Procedure details


Diamide 3 (1.56 g) was added to diethyene glycol (25 mL). The reaction mixture was stirred at 175˜180° C. for 16 h. The brown solution was cooled to room temperature, and water was added (100 mL). The reaction mixture was extracted with a solvent consisting of ethyl acetate (80%) and t-butylmethyl ether (20%) (70 mL×7). The combined organic solvent was washed with water and brine, and dried over sodium sulfate. The solution was concentrated to approximately 20 mL. Anhydrous hydrogen chloride in ethyl acetate was added. The precipitate was filtered. The product was then dissolved in water (10 mL). The product was extracted with ethyl acetate (10 mL×6). Solvent was removed to afford diamine 4 as an off-white solid (767 mg).



Name
Identifiers


|
REACTION_CXSMILES
|
C([NH:4][C:5]12[CH2:18][C:9]3([CH3:19])[CH2:10][C:11]([NH:14]C(=O)C)([CH2:13][C:7]([CH3:20])([CH2:8]3)[CH2:6]1)[CH2:12]2)(=O)C.C(O)COCCO>O>[NH2:4][C:5]12[CH2:18][C:9]3([CH3:19])[CH2:10][C:11]([NH2:14])([CH2:13][C:7]([CH3:20])([CH2:8]3)[CH2:6]1)[CH2:12]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC12CC3(CC(CC(C1)(C3)NC(C)=O)(C2)C)C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 175˜180° C. for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with a solvent
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic solvent was washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was concentrated to approximately 20 mL
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Anhydrous hydrogen chloride in ethyl acetate was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The product was then dissolved in water (10 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product was extracted with ethyl acetate (10 mL×6)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC12CC3(CC(CC(C1)(C3)N)(C2)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 767 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
